molecular formula C9H8N2S2 B2356357 N-(benzo[d]thiazol-5-yl)ethanethioamide CAS No. 1396866-10-6

N-(benzo[d]thiazol-5-yl)ethanethioamide

Cat. No. B2356357
CAS RN: 1396866-10-6
M. Wt: 208.3
InChI Key: FQKANVCRBJQOBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-5-yl)ethanethioamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

In biological activity studies, the AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .

Scientific Research Applications

Comprehensive Analysis of N-(benzo[d]thiazol-5-yl)ethanethioamide Applications

Anti-Tubercular Agent: N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives have been studied for their potential as anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of these derivatives often involves techniques such as diazo-coupling, Knoevenagel condensation, and microwave irradiation. The structure-activity relationship and molecular docking studies suggest that these derivatives can serve as potent inhibitors with enhanced anti-tubercular activity .

Antimicrobial Activity: The thiazole moiety is a critical structure in the development of new antimicrobial agents. N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been shown to possess significant antimicrobial properties . These compounds are synthesized through various pathways and screened for their efficacy against different microbial strains, contributing to the development of new antimicrobial drugs .

Alzheimer’s Disease Treatment: Compounds containing the benzo[d]thiazol-5-yl group have been identified as potential O-GlcNAcase inhibitors . These inhibitors are promising for the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other tauopathies. By inhibiting O-GlcNAcase, these compounds can modulate tau phosphorylation, which is a significant factor in the pathogenesis of these diseases .

Antifungal Applications: The synthesis of N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives has been directed towards developing new antifungal agents . These derivatives are tested for their ability to inhibit fungal growth, offering a pathway to novel treatments for fungal infections .

Anti-Inflammatory and Analgesic Properties: Thiazole derivatives, including those with the N-(benzo[d]thiazol-5-yl)ethanethioamide structure, have been explored for their anti-inflammatory and analgesic effects . These compounds can potentially be used to develop new medications that alleviate pain and reduce inflammation with fewer side effects compared to current treatments .

Antitumor and Cytotoxic Drug Development: Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . This makes N-(benzo[d]thiazol-5-yl)ethanethioamide a valuable scaffold for the design and synthesis of new compounds that could act as cancer therapeutics .

Antiviral and Antiretroviral Effects: The thiazole ring is present in several biologically active compounds with antiviral and antiretroviral properties . Derivatives of N-(benzo[d]thiazol-5-yl)ethanethioamide may be developed to target specific viruses, including HIV, contributing to the arsenal of antiviral medications .

Neuroprotective Applications: Due to their diverse biological activities, thiazole derivatives are also being investigated for their neuroprotective properties . Compounds based on N-(benzo[d]thiazol-5-yl)ethanethioamide could potentially be used in the treatment of neurological disorders, protecting nerve cells from damage and degeneration .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANVCRBJQOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)ethanethioamide

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